molecular formula C12H12ClNO3S B1430272 2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride CAS No. 1267658-50-3

2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride

Cat. No.: B1430272
CAS No.: 1267658-50-3
M. Wt: 285.75 g/mol
InChI Key: FNNLFVHFCZPETK-UHFFFAOYSA-N
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Description

2-Oxo-1-azatricyclo[7310,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-azatricyclo[7310,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride typically involves multiple steps, starting from simpler organic molecules

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tricyclic structure or the sulfonyl chloride group.

    Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene: A structurally similar compound without the sulfonyl chloride group.

    1-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene: Another related compound with slight variations in the tricyclic structure.

Uniqueness

The presence of the sulfonyl chloride group in 2-Oxo-1-azatricyclo[731

Properties

IUPAC Name

2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c13-18(16,17)10-6-8-2-1-5-14-11(15)4-3-9(7-10)12(8)14/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNLFVHFCZPETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)Cl)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride
Reactant of Route 3
2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride
Reactant of Route 5
2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride

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